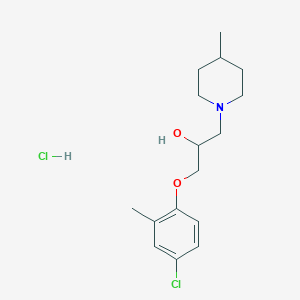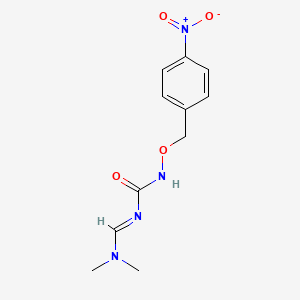![molecular formula C18H23N3O5 B2377371 N1-(1,4-二氧杂螺[4.5]癸烷-2-基甲基)-N2-(4-氨基甲酰基苯基)草酰胺 CAS No. 941870-20-8](/img/structure/B2377371.png)
N1-(1,4-二氧杂螺[4.5]癸烷-2-基甲基)-N2-(4-氨基甲酰基苯基)草酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(1,4-dioxaspiro[45]decan-2-ylmethyl)-N2-(4-carbamoylphenyl)oxalamide is a complex organic compound characterized by its unique spirocyclic structure
科学研究应用
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-carbamoylphenyl)oxalamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of spirocyclic compounds with potential biological activity.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-carbamoylphenyl)oxalamide typically involves multiple steps. One common approach starts with the preparation of the spirocyclic intermediate, 1,4-dioxaspiro[4.5]decan-2-ylmethanol. This intermediate can be synthesized through the reaction of cyclohexanone with ethylene glycol under acidic conditions to form the spirocyclic acetal .
The next step involves the formation of the oxalamide moiety. This can be achieved by reacting the spirocyclic intermediate with oxalyl chloride to form the corresponding oxalyl derivative, which is then reacted with 4-aminobenzamide under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
化学反应分析
Types of Reactions
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-carbamoylphenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The spirocyclic moiety can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: The oxalamide group can be reduced to form amines or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., Br2, Cl2) and catalysts such as iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce various amine derivatives.
作用机制
The mechanism of action of N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-carbamoylphenyl)oxalamide involves its interaction with specific molecular targets. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially inhibiting or modulating their activity. The oxalamide moiety can form hydrogen bonds with target proteins, enhancing binding affinity and specificity .
相似化合物的比较
Similar Compounds
1,4-Dioxaspiro[4.5]decane: A simpler spirocyclic compound used as an intermediate in organic synthesis.
1,4-Dioxaspiro[4.5]decan-2-one: Another spirocyclic compound with applications in the synthesis of complex molecules.
Uniqueness
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-carbamoylphenyl)oxalamide is unique due to its combination of a spirocyclic structure and an oxalamide moiety. This dual functionality allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various research fields.
属性
IUPAC Name |
N'-(4-carbamoylphenyl)-N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O5/c19-15(22)12-4-6-13(7-5-12)21-17(24)16(23)20-10-14-11-25-18(26-14)8-2-1-3-9-18/h4-7,14H,1-3,8-11H2,(H2,19,22)(H,20,23)(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBGXMSDAGUUGQB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)CNC(=O)C(=O)NC3=CC=C(C=C3)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
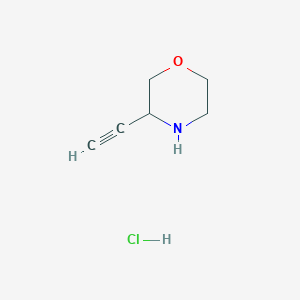
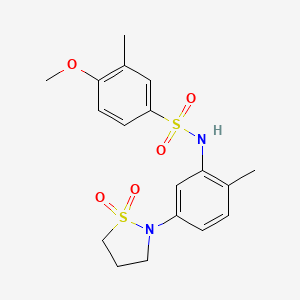
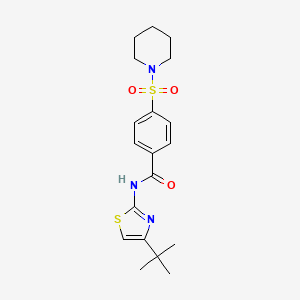
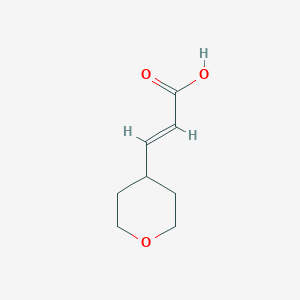
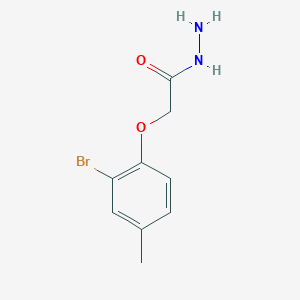
![(3E)-4-{2-[3-(trifluoromethyl)phenoxy]phenyl}but-3-en-2-one](/img/structure/B2377301.png)
![N-[(4-Fluorophenyl)-phenylmethyl]-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2377302.png)

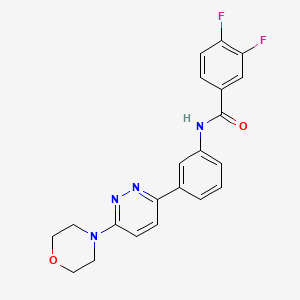
![2-[(2S,3S)-2-Methyloxolan-3-yl]ethanamine](/img/structure/B2377305.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2377306.png)

